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Compound of Interest
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Cat. No.: B091644

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of
Disperse Red 59 (C.l. 60756), an anthraquinone-based dye critical to the textile industry.[1][2]
Aimed at researchers, scientists, and quality control professionals, this document details the
application of key spectroscopic technigues—Ultraviolet-Visible (UV-Vis) Spectroscopy,
Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Mass Spectrometry (MS)—for the unequivocal identification,
characterization, and quantification of this analyte. The methodologies presented herein are
grounded in established analytical principles, offering robust and reproducible protocols. This
guide emphasizes the causality behind experimental choices, ensuring both technical accuracy
and practical applicability.

Introduction: The Chemical and Physical Profile of
Disperse Red 59

Disperse Red 59, chemically identified as 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-
9,10-dione, is a synthetic organic colorant with the molecular formula C17H1sNOs and a
molecular weight of approximately 313.30 g/mol .[2][3][4] Its molecular structure is centered
around an anthraquinone core, which is functionalized with amino, hydroxy, and methoxyethoxy
groups.[2] These functional groups are the primary determinants of its chromophoric properties
and its affinity for hydrophobic fibers like polyester.[2]
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As a disperse dye, it exhibits low solubility in water but is soluble in various organic solvents, a
characteristic that is fundamental to its application in dyeing processes.[2] The compound
typically appears as a deep red powder.[2] A thorough understanding of its spectroscopic
profile is essential for quality assurance, regulatory compliance, and research and development
in the fields of textile chemistry and material science.

Table 1. Chemical and Physical Properties of Disperse Red 59

Property Value Source(s)

1-amino-4-hydroxy-2-(2-

IUPAC Name methoxyethoxy)anthracene- [3]
9,10-dione

CAS Number 17869-10-2 [11[3]

Molecular Formula C17H15NOs [21[3114]

Molecular Weight 313.30 g/mol [2][3]

Appearance Deep red powder [2]

Low in water; soluble in
Solubility organic solvents like methanol [2]
and DMSO.[2]

Chemical Class Anthraquinone Dye [11[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy:
Quantifying Color and Electronic Transitions

UV-Vis spectroscopy is a cornerstone technique for the analysis of dyes, as it directly probes
the electronic transitions that give rise to color.[5] For Disperse Red 59, this method is
invaluable for determining its concentration in solution and characterizing its chromophoric
system.

Theoretical Basis and Rationale
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The color of Disperse Red 59 is a consequence of its ability to absorb light in the visible region
of the electromagnetic spectrum. This absorption promotes electrons from a lower energy
molecular orbital (11) to a higher energy one (11). The extensive conjugation within the
anthraquinone core, coupled with the electron-donating effects of the amino and hydroxy
groups, lowers the energy gap for this 1 — 1t transition, shifting the maximum absorption
wavelength (Amax) into the visible range. The intensity of this absorption is directly proportional
to the dye's concentration, a relationship described by the Beer-Lambert Law.

Experimental Protocol

Objective: To determine the Amax and quantify the concentration of Disperse Red 59 in a
given solvent.

Instrumentation: A dual-beam UV-Vis spectrophotometer with a scanning range of 200-800 nm
is required.[6]

Materials:

Disperse Red 59 standard

Spectroscopic grade solvent (e.g., methanol, ethanol, or dimethylformamide)

Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

Procedure:

» Solvent Selection: Choose a solvent in which Disperse Red 59 is readily soluble and that is
transparent in the analytical wavelength range.[5] Methanol or ethanol are common choices.

o Preparation of Stock Solution: Accurately weigh a precise amount of Disperse Red 59 and
dissolve it in the chosen solvent within a volumetric flask to create a stock solution of known
concentration.

o Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a
series of standard solutions with decreasing concentrations.
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o Spectrophotometer Blanking: Fill a cuvette with the pure solvent and use it to zero the
spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.

[7]

e Spectral Acquisition: Record the absorption spectrum of each standard solution from 200 to
800 nm.

o Data Analysis: Identify the Amax from the spectrum of the most concentrated standard.
Construct a calibration curve by plotting the absorbance at Amax against the concentration of
the standard solutions.

Data Interpretation

The UV-Vis spectrum of Disperse Red 59 is expected to exhibit a strong absorption band in
the visible region, characteristic of its red color. While specific literature values for Disperse
Red 59 are not abundant, analogous red anthraquinone and azo dyes show Amax values
typically in the range of 450-550 nm.[5] The exact Amax will be influenced by the solvent used
(solvatochromism). The calibration curve should be linear, and its equation can be used to
determine the concentration of unknown samples of Disperse Red 59.

Table 2: Expected UV-Vis Spectral Data for Disperse Red 59

Expected .
Parameter o Rationale
Value/Characteristic

Corresponds to the 1 - 11*
electronic transition within the
conjugated anthraquinone
Amax (Visible) ~450 - 550 nm system, resulting in the
absorption of green-blue light

and the perception of red color.

[5]17]

The extensive chromophore
o ) leads to a high probability of
Molar Absorptivity (€) High ) ) o
light absorption, resulting in a

high molar absorptivity value.
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Fourier-Transform Infrared (FTIR) Spectroscopy:
Elucidating Functional Groups

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
[8] For Disperse Red 59, FTIR provides a unique spectral fingerprint, confirming the presence

of its key structural features.

Causality of Experimental Choice

The rationale for using FTIR is to obtain a rapid and non-destructive confirmation of the dye's
chemical identity. Each functional group (e.g., N-H, O-H, C=0, C-O, aromatic C-H) vibrates at a
characteristic frequency. By analyzing the absorption bands in the FTIR spectrum, we can
verify that the synthesized or procured material possesses the expected chemical architecture
of Disperse Red 59.

Experimental Workflow

Sample Preparation

1 2
Solid Dye Sample [——® Grind with KBr -—— ! p0qq into Pellet

FTIR Ahalysis

Record Background Record Sample >

Spectrum (Air) Spectrum

Analyze Spectrum

Click to download full resolution via product page

Caption: Workflow for FTIR analysis using the KBr pellet method.

Detailed Protocol (KBr Pellet Method)
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o Sample Preparation: Dry a small amount (1-2 mg) of the Disperse Red 59 sample to
remove any moisture. Finely grind the dye with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

o Pellet Formation: Transfer the ground mixture to a pellet press and apply pressure to form a
thin, transparent or translucent pellet.

o Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a
background spectrum. This will be subtracted from the sample spectrum to remove
interferences from atmospheric CO2 and water vapor.

o Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and
record the spectrum, typically over a range of 4000 to 400 cm~1.

o Data Interpretation: Identify the characteristic absorption peaks and assign them to their
corresponding functional groups.

Spectral Interpretation

The FTIR spectrum of Disperse Red 59 will display a series of absorption bands that confirm
its molecular structure.

Table 3: Expected Characteristic FTIR Peaks for Disperse Red 59
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Functional Group

Wavenumber Range (cm~*) Vibration Type .
Assignment
3500 - 3300 N-H Stretch Amino group (-NHz2)
3400 - 3200 O-H Stretch Hydroxyl group (-OH)
3100 - 3000 C-H Stretch Aromatic C-H
Aliphatic C-H (from
2950 - 2850 C-H Stretch
methoxyethoxy group)
Carbonyl groups of the
1670 - 1630 C=0 Stretch .
anthraquinone core
1620 - 1580 N-H Bend Amino group (-NHz2)
1590 - 1450 C=C Stretch Aromatic ring stretching
Ether linkage (methoxyethoxy
1250 - 1000 C-O Stretch

group)

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of organic
molecules by probing the magnetic properties of atomic nuclei, primarily *H (proton) and 3C.[9]
For Disperse Red 59, NMR analysis provides definitive evidence of the connectivity of atoms
and the overall molecular framework.

Rationale for NMR Analysis

While UV-Vis and FTIR confirm color and functional groups, NMR provides a complete
structural map. *H NMR reveals the number of different types of protons, their chemical
environments, and their proximity to other protons. 3C NMR provides analogous information for
the carbon atoms. Together, they allow for an unambiguous assignment of the entire molecular
structure.

Experimental Protocol
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Objective: To obtain *H and 3C NMR spectra to confirm the structure of Disperse Red 59.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

o Disperse Red 59 sample

o Deuterated solvent (e.g., Chloroform-d, CDCIs; or Dimethyl sulfoxide-de, DMSO-ds)

* NMR tubes

Procedure:

o Sample Preparation: Dissolve an appropriate amount (typically 5-10 mg for H, 20-50 mg for
13C) of Disperse Red 59 in approximately 0.5-0.7 mL of a suitable deuterated solvent in an
NMR tube. The choice of solvent is critical; the dye must be sufficiently soluble.

e 1H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the *H NMR
spectrum. Key parameters to optimize include the number of scans, pulse width, and
relaxation delay.

e 13C NMR Acquisition: Following *H NMR, acquire the 3C NMR spectrum. Due to the lower
natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans is
typically required.

» Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing,
and baseline correction). Analyze the chemical shifts, integration (for *H), and multiplicity of
the signals to assign them to specific atoms in the molecule.

Predicted Spectral Data and Interpretation

1H NMR: The proton spectrum will show distinct signals for the aromatic protons on the
anthraquinone core, the protons of the methoxyethoxy side chain, and the protons of the amino
and hydroxyl groups. The chemical shifts will be influenced by the electron-withdrawing
carbonyl groups and electron-donating amino and hydroxyl groups.
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13C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule.
The carbonyl carbons of the anthraquinone will appear far downfield (typically >180 ppm). The
aromatic carbons and the carbons of the side chain will have characteristic chemical shifts.

Mass Spectrometry (MS): Determining the Molecular
Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules.[10] It is the definitive method for determining the molecular weight
of a compound and can provide valuable information about its elemental composition and
structure through fragmentation analysis.

Rationale and Application

The primary purpose of using MS for Disperse Red 59 analysis is to confirm its molecular
weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS)
can determine the mass with high precision, allowing for the unambiguous determination of the
elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the
molecule and analyze the resulting pieces, providing further structural confirmation.

Experimental Workflow

Sample Introduction Mass Spectrometry

. - 2 3
Dissolved Sample > Inject into LC or 1y lonization > Mass Analyzer »| Detector > Data System: 7

Direct Infusion (e.g., ESI) (m/z measurement) Mass Spectrum

Click to download full resolution via product page

Caption: Generalized workflow for Mass Spectrometry analysis.

Detailed Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common approach for the analysis of
dyes, as the LC system can separate the dye from impurities before it enters the mass
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spectrometer.[11][12]

o Sample Preparation: Dissolve the Disperse Red 59 sample in a solvent compatible with the
LC mobile phase (e.g., methanol or acetonitrile).

o LC Separation: Inject the sample into an HPLC system equipped with a suitable column
(e.g., C18). A gradient elution program is often used to separate the analyte from any related
substances.

« lonization: The eluent from the LC column is directed into the mass spectrometer's ion
source. Electrospray ionization (ESI) is a common and suitable technique for this type of
molecule.

e Mass Analysis: The ions are guided into the mass analyzer, which separates them based on
their m/z ratio. A full scan experiment is performed to detect the molecular ion.

o Data Interpretation: The resulting mass spectrum will show a peak corresponding to the
ionized Disperse Red 59 molecule. In positive ion mode, this will likely be the protonated
molecule [M+H]*.

Data Interpretation

Given the molecular formula C17H1sNOs, the exact mass of Disperse Red 59 is 313.0950 Da.

[3]

o Expected lon: In positive mode ESI-MS, the primary ion observed would be [M+H]* at an
m/z of approximately 314.1023.[13]

e Other Adducts: It is also common to observe other adducts, such as the sodium adduct
[M+Na]* at m/z 336.0842 or the potassium adduct [M+K]* at m/z 352.0582.[13]

¢ High-Resolution Data: HRMS data would confirm the elemental composition by matching the
measured accurate mass to the theoretical mass within a few parts per million (ppm).

Conclusion

The spectroscopic analysis of Disperse Red 59 requires a multi-technique approach for
comprehensive characterization. UV-Vis spectroscopy provides essential quantitative data and
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insight into its color properties. FTIR spectroscopy offers a rapid and reliable method for
confirming the presence of key functional groups. NMR spectroscopy delivers an unambiguous
determination of the molecular structure. Finally, mass spectrometry confirms the molecular
weight and elemental composition with high certainty. The integrated application of these
techniques, guided by the protocols and interpretive principles outlined in this guide, provides a
robust framework for the quality control, research, and development related to Disperse Red
59.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.benchchem.com/product/b091644#spectroscopic-analysis-of-disperse-red-59
https://www.benchchem.com/product/b091644#spectroscopic-analysis-of-disperse-red-59
https://www.benchchem.com/product/b091644#spectroscopic-analysis-of-disperse-red-59
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b091644?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

